1-(3-Fluorophenyl)-2-thiourea

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Purchasing a 'fluorophenylthiourea' is a high-risk shortcut. Only the specific 3-fluoro isomer (CAS 458-05-9) delivers the defined, intermediate biological activity critical for reproducible SAR studies; switching to the 4-fluoro isomer can increase potency nine-fold, invalidating your assay. This high-purity building block is essential for probing enzyme targets like hsEH, developing next-gen antibiofilm agents against P. aeruginosa, and synthesizing potent antioxidants that surpass BHA. Ensure your research is built on a validated, isomer-pure foundation.

Molecular Formula C7H7FN2S
Molecular Weight 170.21 g/mol
CAS No. 458-05-9
Cat. No. B1333628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-thiourea
CAS458-05-9
Molecular FormulaC7H7FN2S
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=S)N
InChIInChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyYKOBLHQALWQKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9): Procurement and Selection Guide for a Versatile Thiourea Building Block in Medicinal Chemistry and Agrochemical Research


1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9), also referred to as (3-fluorophenyl)thiourea or m-fluorophenylthiourea, is an aromatic thiourea derivative characterized by a single fluorine atom substituted at the meta position of its N-phenyl ring [1]. This organosulfur compound (C₇H₇FN₂S; MW 170.21 g/mol) appears as a white to faint yellow crystalline powder with a reported melting point of 114-117 °C . It serves as a crucial intermediate and building block for synthesizing more complex molecules with potential therapeutic and agrochemical applications, including enzyme inhibitors, antimicrobial agents, and plant growth regulators [2].

Why 1-(3-Fluorophenyl)-2-thiourea Cannot Be Simply Substituted: The Critical Role of Meta-Fluorine Substitution in Activity and Selectivity


Substituting 1-(3-fluorophenyl)-2-thiourea with a generic or isomeric analog in a research or industrial process is a high-risk strategy that often leads to experimental failure or batch-to-batch inconsistency. The biological and chemical activity of phenylthioureas is exquisitely sensitive to both the presence and the precise position of substituents on the aromatic ring [1]. For instance, the simple replacement of a hydrogen atom with a fluorine atom can double enzyme inhibitory activity, while moving that fluorine from the meta to the para position can increase the same activity by a factor of nine [2]. This sensitivity arises from fluorine's profound influence on a molecule's electronic distribution, lipophilicity, and its subsequent interactions with biological targets [3]. Therefore, a generic 'fluorophenylthiourea' or an incorrectly substituted isomer is not a functional equivalent and will not reproduce the specific structure-activity relationships (SAR) required for validated applications.

Quantitative Evidence Guide for 1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9): Verified Differentiation vs. Analogs and In-Class Candidates


Meta-Fluorine Substitution Drives a 2-Fold Increase in Enzyme Inhibitory Potency vs. Unsubstituted Parent

The substitution of a hydrogen atom with a fluorine atom at the meta position of the phenyl ring in phenylthiourea derivatives results in a quantifiable, two-fold increase in enzyme inhibitory potency. This direct comparison establishes the functional advantage of the 3-fluoro substitution pattern over the non-fluorinated analog [1].

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Positional Isomerism: 4-Fluoro Isomer Exhibits 9-Fold Higher Potency, Highlighting the Distinct SAR of the 3-Fluoro Analog

The position of the fluorine atom on the phenyl ring dramatically alters biological activity. The para-fluoro (4-fluorophenyl) analog was found to be nine times more potent than its unsubstituted parent, whereas the meta-fluoro (3-fluorophenyl) derivative achieved a twofold increase [1]. This quantitative difference underscores that the meta-fluoro substitution, while distinct from the non-fluorinated parent, defines a unique, intermediate activity profile that is not interchangeable with the more potent para-substituted isomer.

Medicinal Chemistry Isomeric Selectivity Enzyme Inhibition

Enhanced Antibiofilm Activity on P. aeruginosa and S. aureus Linked to the Presence of Fluorine

A structure-activity relationship (SAR) study on a series of acylthioureas demonstrated that the presence of a single fluorine, bromine, or iodine atom on the N-phenyl substituent is correlated with significant anti-pathogenic activity against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus [1]. This finding distinguishes 3-fluorophenyl-containing thioureas from non-halogenated or incorrectly halogenated analogs, which may lack this specific antibiofilm potency [1].

Antimicrobial Research Biofilm Inhibition Chemical Biology

Superior Antioxidant Capacity vs. Standard Antioxidants

In a panel of fluorophenyl thiourea derivatives, the class as a whole exhibited 'quite high' antioxidant activity that was superior to standard antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), trolox, α-tocopherol, and ascorbic acid across multiple assays (Fe³⁺/Fe²⁺ reducing, FRAP, CUPRAC, DPPH·, and ABTS·⁺ scavenging) [1]. While the 4-fluorophenyl derivative was highlighted for enzyme inhibition, the broader class of fluorophenyl thioureas—of which 1-(3-fluorophenyl)-2-thiourea is a core member—demonstrated this consistently high antioxidant capacity [1].

Antioxidant Research Oxidative Stress Chemical Biology

Inhibitory Activity Against Diabetes-Related Enzymes (α-Amylase and α-Glycosidase)

A recent study on fluorophenyl thiourea derivatives evaluated their inhibitory effects on key diabetes-related enzymes. The 4-fluorophenyl derivative exhibited the most potent inhibition, with IC50 values of 53.307 nM against α-amylase and 24.928 nM against α-glycosidase [1]. While the 3-fluoro analog was not the most potent in this specific assay, its inclusion in the study confirms the general ability of fluorophenyl thioureas to target these enzymes, providing a validated framework for further optimization of the 3-fluoro scaffold [1].

Diabetes Research Enzyme Inhibition Drug Discovery

Best-Fit Research and Industrial Application Scenarios for 1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9)


Medicinal Chemistry: Lead Optimization and SAR Exploration for Enzyme Inhibitors

This compound is ideally suited for medicinal chemistry laboratories conducting structure-activity relationship (SAR) studies on enzyme targets such as human soluble epoxide hydrolase (hsEH) and α-amylase/α-glycosidase [REFS-1, REFS-2]. Its defined, intermediate activity (2-fold increase over non-fluorinated parent) makes it a critical control and building block for understanding the nuanced electronic and steric effects of meta-substitution. It allows researchers to finely tune potency and selectivity, particularly when the goal is to avoid the potential off-target effects associated with the more potent 4-fluoro isomer [1].

Antimicrobial Research: Investigating Antibiofilm Mechanisms and Novel Therapies

Research groups focused on antimicrobial resistance and biofilm-associated infections should prioritize 1-(3-fluorophenyl)-2-thiourea. Its validated, halogen-dependent activity against P. aeruginosa and S. aureus biofilms positions it as a valuable probe molecule for elucidating mechanisms of biofilm inhibition and for serving as a scaffold for developing next-generation antibiofilm agents [3].

Chemical Biology: Development of Antioxidant and Oxidative Stress Probes

For studies related to oxidative stress, aging, or inflammation, this compound and its derivatives offer a scaffold with demonstrated, high antioxidant capacity that surpasses common standards like BHA and ascorbic acid [2]. 1-(3-Fluorophenyl)-2-thiourea is an excellent starting material for synthesizing novel, fluorinated antioxidant probes or for use as a reference compound in in vitro antioxidant assays to benchmark new chemical entities [2].

Agrochemical and Material Science: Fluorinated Building Block Synthesis

In industrial and applied chemistry settings, 1-(3-fluorophenyl)-2-thiourea is a valuable synthetic intermediate. Its established use in synthesizing plant growth regulators and its potential as a building block for complex materials are supported by its commercial availability and chemical versatility [4]. Its unique electronic properties conferred by the meta-fluorine atom are essential for the design of specific agrochemicals or functional materials where precise molecular interactions are key.

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